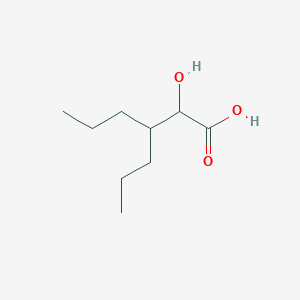
2-Hydroxy-3-propylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-propylhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of a hydroxyl group at the second carbon and a propyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-propylhexanoic acid typically involves the hydroxylation of 3-propylhexanoic acid. One common method is the catalytic oxidation of 3-propylhexanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 3-propylhexanoic acid is continuously fed along with the oxidizing agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-propylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products:
Oxidation: Formation of 2-oxo-3-propylhexanoic acid or 2-carboxy-3-propylhexanoic acid.
Reduction: Formation of 2-hydroxy-3-propylhexanol.
Substitution: Formation of 2-chloro-3-propylhexanoic acid or 2-amino-3-propylhexanoic acid.
Scientific Research Applications
2-Hydroxy-3-propylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further affecting its biological activity.
Comparison with Similar Compounds
2-Hydroxyhexanoic acid: Lacks the propyl group, resulting in different physical and chemical properties.
3-Hydroxy-2-propylhexanoic acid: The position of the hydroxyl and propyl groups is reversed, leading to different reactivity and applications.
2-Hydroxy-3-methylhexanoic acid: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 2-Hydroxy-3-propylhexanoic acid is unique due to the specific positioning of the hydroxyl and propyl groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-hydroxy-3-propylhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-5-7(6-4-2)8(10)9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
KWOSABRVKIUHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


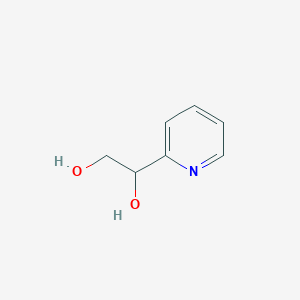
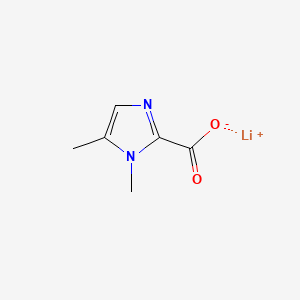
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
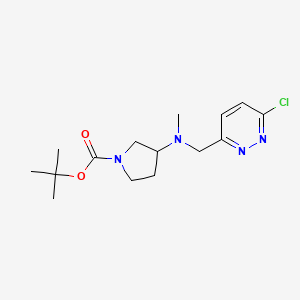
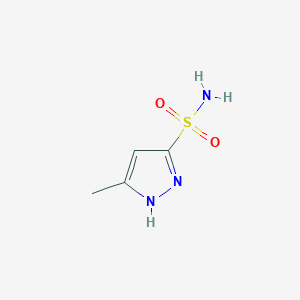
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
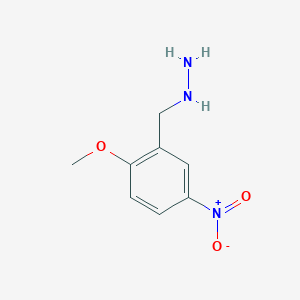
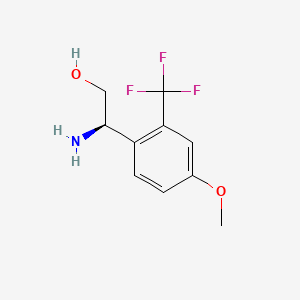
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)


